molecular formula C10H7N3O B8294661 2-Hydroxy-4-pyrazol-1-yl-benzonitrile

2-Hydroxy-4-pyrazol-1-yl-benzonitrile

Cat. No. B8294661
M. Wt: 185.18 g/mol
InChI Key: IZENNFOLHINJFO-UHFFFAOYSA-N
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Patent
US07205313B2

Procedure details

To 0.395 g of the material from Step B, above, dissolved in 10 mL THF, is added a catalytic amount of 10% Pd/C and excess ammonium formate. The reaction is heated to 50° C. for 45 minutes. Upon cooling, celite is added. The reaction is then gravity filtered and concentrated in vacuo. The residue is redissolved in ethyl acetate and washed with water, brine, dried over sodium sulfate, filtered and concentrated in vacuo to give 0.152 g of the final title compound (57.1%).
Name
material
Quantity
0.395 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
57.1%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:16]=[C:15]([N:17]2[CH:21]=[CH:20][CH:19]=[N:18]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1.C([O-])=O.[NH4+]>C1COCC1.[Pd]>[OH:8][C:9]1[CH:16]=[C:15]([N:17]2[CH:21]=[CH:20][CH:19]=[N:18]2)[CH:14]=[CH:13][C:10]=1[C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
material
Quantity
0.395 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1)N1N=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
celite is added
FILTRATION
Type
FILTRATION
Details
gravity filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=CC(=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g
YIELD: PERCENTYIELD 57.1%
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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